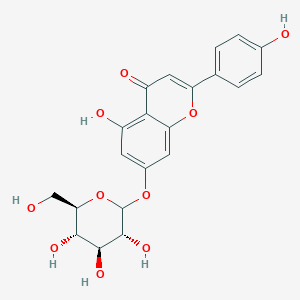

Apigenin-7-O-glucoside

Vue d'ensemble

Description

Apigenin-7-O-glucoside is a useful research compound. Its molecular formula is C21H20O10 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Extraction and Purification Apigenin-7-O-glucoside, an active compound in Asteraceae flowers, has significant therapeutic applications. It is extracted and purified from Chrysanthemum morifolium, revealing insights into its hydrolysis behavior and bioactivities. This study provides a method for obtaining this compound, benefiting further nutritional and functional research (Wang et al., 2018).

Collagen Biosynthesis in Skin Fibroblasts Apigenin glycosides, including apigenin-7-O-glucuronide, stimulate collagen type I synthesis in osteogenesis imperfecta (OI) type I fibroblasts. This study explores their potential for OI pharmacological therapy, with apigenin-7-O-glucuronide showing increased IGF-I receptor expression (Galicka & Nazaruk, 2007).

Enzymatic Synthesis The synthesis of apigenin glucosides, including this compound, is achieved using the glucosyltransferase YjiC from Bacillus licheniformis. This process elucidates the chemical structure and glucosylation positions, contributing to understanding the enhanced biological activities of these compounds (Gurung et al., 2013).

Anticandidal and Cytotoxic Actions this compound demonstrates considerable antifungal activity against Candida spp. and a cytotoxic effect on colon cancer cells. Its efficacy in reducing cell viability and inducing apoptosis in cancer cells highlights its potential in cancer therapy (Smiljković et al., 2017).

Melanin Synthesis in Melanoma Cells Apigenin-7-glucoside affects melanoma cell proliferation and melanogenesis. It enhances melanin synthesis and tyrosinase activity in B16F10 melanoma cells, suggesting its potential use in cosmetic products for natural tanning (Bouzaiene et al., 2016).

Antimutagenic Activity this compound, isolated from Mentha longifolia, exhibits significant antimutagenic activity. This finding underscores its genetic safety and potential in phytotherapeutic drug discovery (Baris et al., 2011).

Granulocytic Differentiation in Leukemia Cells Apigenin 7-glucoside induces granulocytic differentiation in human promyelocytic leukemia HL-60 cells. Proteomic studies identify key proteins involved in this differentiation process, contributing to cancer prevention strategies (Nakazaki et al., 2013).

Antiproliferative Effects on Cervical Cancer Cells this compound demonstrates antiproliferative and pro-apoptotic effects against HeLa human cervical cancer cells. This study highlights its therapeutic potential in cervical cancer treatment (Minda et al., 2020).

Immunomodulatory and Antioxidant Activities Apigenin-7-glucoside isolated from Teucrium ramosissimum displays immunomodulatory and antioxidant activities, enhancing immune cell functions. Its potential use in modulating immune responses in various conditions is significant (Nasr-Bouzaiene et al., 2016).

Combination Therapy Against Toxoplasma gondii this compound, combined with pyrimethamine, exhibits additive inhibition against Toxoplasma gondii growth. This combination therapy holds potential for future anti-Toxoplasma drug development (Abugri & Witola, 2019).

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUJOKENFFTPU-MKJMBMEGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

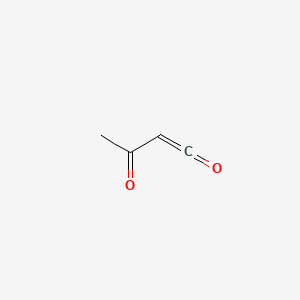

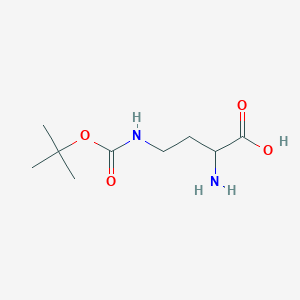

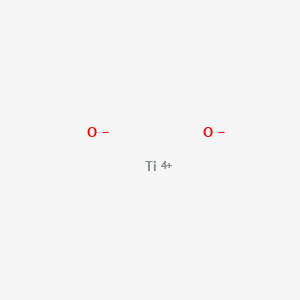

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Ethoxy-2-oxoethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7853642.png)

![2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)

![6-Methylbenzo[b]thiophene](/img/structure/B7853685.png)

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7853708.png)

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)